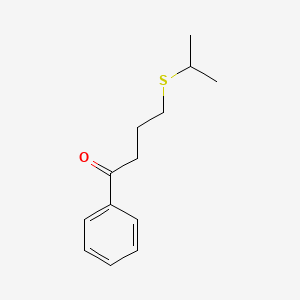
4-(Isopropylthio)-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropylthio)-1-phenylbutan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group attached to a butanone backbone, with an isopropylthio substituent at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylthio)-1-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-phenylbutan-2-one with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another approach involves the use of a Grignard reagent. In this method, 4-phenylbutan-2-one is reacted with isopropylmagnesium bromide, followed by the addition of sulfur to introduce the thio group. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
4-(Isopropylthio)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiolates or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Alkyl halides, thiolates, amines, aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Isopropylthio)-1-phenylbutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological targets, aiding in the design of new therapeutic agents.
作用机制
The mechanism of action of 4-(Isopropylthio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
相似化合物的比较
Similar Compounds
4-Phenylbutan-2-one: Lacks the isopropylthio group, making it less reactive in certain substitution reactions.
4-(Methylthio)-1-phenylbutan-1-one: Similar structure but with a methylthio group instead of an isopropylthio group, leading to different steric and electronic effects.
4-(Ethylthio)-1-phenylbutan-1-one: Contains an ethylthio group, which may result in different reactivity and biological activity compared to the isopropylthio derivative.
Uniqueness
4-(Isopropylthio)-1-phenylbutan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
1-phenyl-4-propan-2-ylsulfanylbutan-1-one |
InChI |
InChI=1S/C13H18OS/c1-11(2)15-10-6-9-13(14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI 键 |
GDTMZGYBRNUFBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCCCC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















